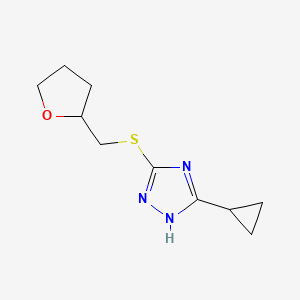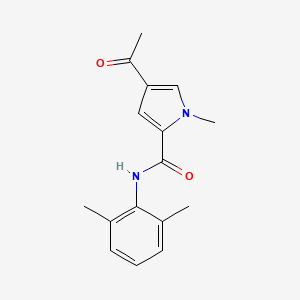
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense and mitochondrial function. This compound also increases the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. Additionally, this compound has been shown to inhibit the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to enhance mitochondrial function and increase the expression of neurotrophic factors. In vivo studies using animal models of Alzheimer's and Parkinson's have shown that this compound can improve cognitive function, reduce pathological markers of disease, and increase lifespan.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its ability to target multiple pathways involved in neurodegenerative diseases. This makes it a potentially more effective treatment than drugs that target a single pathway. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for clinical trials.
One limitation of using this compound in lab experiments is its high cost, which may limit its availability for researchers. Additionally, more research is needed to fully understand the mechanism of action of this compound and to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on 4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide. One area of interest is its potential in treating other neurodegenerative diseases such as Huntington's and ALS. Another area of research is the optimization of the synthesis method to reduce the cost of producing this compound. Additionally, more research is needed to determine the optimal dosage and treatment duration of this compound in clinical trials.
Conclusion
This compound is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to target multiple pathways involved in these diseases makes it a promising candidate for clinical trials. However, more research is needed to fully understand its mechanism of action and to determine its long-term safety and efficacy.
Méthodes De Synthèse
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide was first synthesized by a team of researchers led by Schubert and his colleagues in 2011. The synthesis method involves the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate to form a pyrrole intermediate, which is then reacted with acetic anhydride and ammonium acetate to yield this compound.
Applications De Recherche Scientifique
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that this compound can protect against oxidative stress, reduce inflammation, and enhance mitochondrial function. In vivo studies using animal models of Alzheimer's and Parkinson's have also shown promising results, with this compound improving cognitive function and reducing pathological markers of disease.
Propriétés
IUPAC Name |
4-acetyl-N-(2,6-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-5-7-11(2)15(10)17-16(20)14-8-13(12(3)19)9-18(14)4/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKEMZTGNYXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
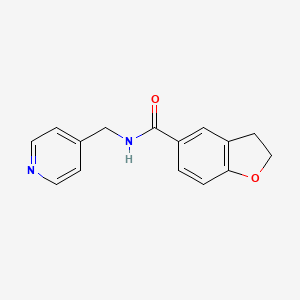
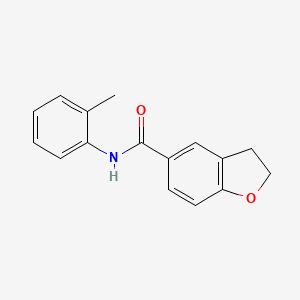
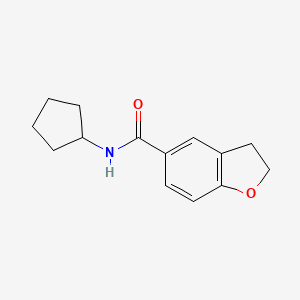
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2H-chromene-3-carboxamide](/img/structure/B7503244.png)
![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
![N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7503263.png)
![3,3-dimethyl-4-[2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propanoyl]-1H-quinoxalin-2-one](/img/structure/B7503270.png)

![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7503286.png)
![1-[1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7503288.png)
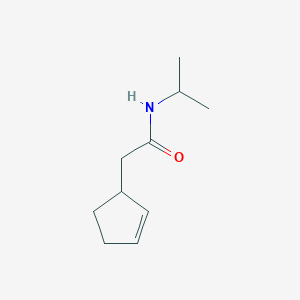
![3-[(1-Methylsulfonyl-2,3-dihydroindole-5-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7503309.png)
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)
